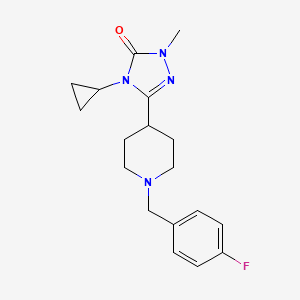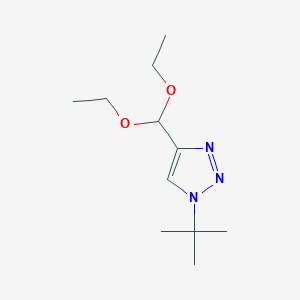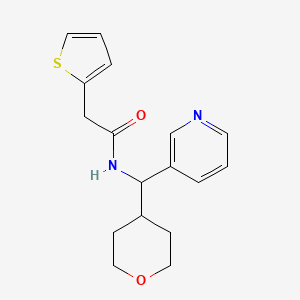
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound is a potential drug candidate that has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Research has demonstrated the utility of related compounds in synthesizing diverse heterocyclic derivatives, including pyrans, pyridines, pyridazines, and others. These compounds serve as key intermediates for further chemical transformations, enabling the creation of polyfunctionally substituted heterocycles with potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Activity
Several studies have focused on the antitumor evaluation of compounds derived from similar chemical structures. For instance, compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown high inhibitory effects on various human cancer cell lines, indicating their potential as leads for antitumor drug discovery (Shams, Mohareb, Helal, & Mahmoud, 2010).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives, including antioxidant activity evaluations, have been reported. These studies highlight the role of hydrogen bonding in the self-assembly process of complexes and their significant antioxidant activities, which could be leveraged in developing therapeutic agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Insecticidal Applications
Compounds featuring pyridine derivatives have been explored for their insecticidal properties against various pests. This includes studies on the synthesis and toxicity assessment of pyridine derivatives against the cowpea aphid, demonstrating their potential as effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propiedades
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(11-15-4-2-10-22-15)19-17(13-5-8-21-9-6-13)14-3-1-7-18-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBULOGWBPFXXQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

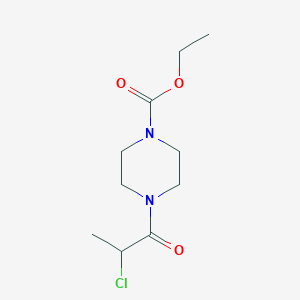
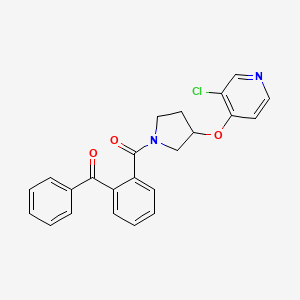
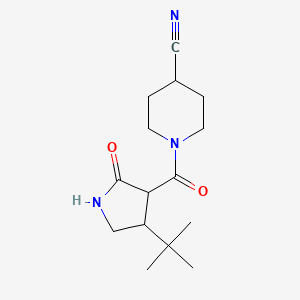
![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)
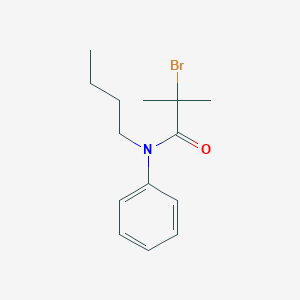
![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)
![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)
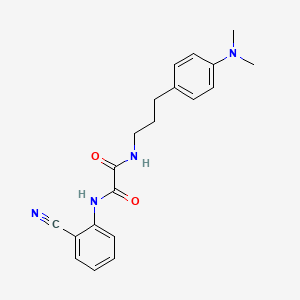
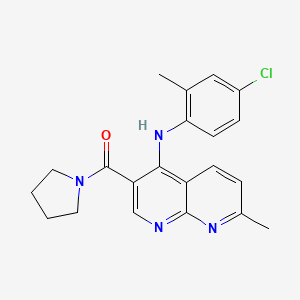
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)
